Bimosiamose

Catalog No.
S521264
CAS No.
187269-40-5
M.F
C46H54O16
M. Wt
862.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimosiamose

CAS Number

187269-40-5

Product Name

Bimosiamose

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid

Molecular Formula

C46H54O16

Molecular Weight

862.9 g/mol

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,6-bis(3-(3-carboxymethylphenyl)-4-(2-alpha-D-mannopyranosyloxy)phenyl)hexane, bimosiamose

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O

The exact mass of the compound Bimosiamose is 862.3412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bimosiamose (also known as TBC-1269) is a synthetic, non-oligosaccharide small molecule designed as a pan-selectin antagonist. It functions as a competitive inhibitor of E-selectin, P-selectin, and L-selectin, which are key cell adhesion molecules mediating the initial tethering and rolling of leukocytes on vascular endothelium during inflammation. By blocking these interactions, Bimosiamose effectively reduces the migration of inflammatory cells to tissue sites, making it a critical tool for investigating and modulating inflammatory processes in various preclinical and clinical research models.

Substituting Bimosiamose with other selectin antagonists or general anti-inflammatory agents requires careful consideration of procurement-critical variables. Different selectin inhibitors exhibit distinct binding affinities and specificities; for example, GMI-1070 shows significantly higher potency for E-selectin compared to P- and L-selectin, a profile different from that of Bimosiamose. Furthermore, pharmacokinetic properties such as plasma half-life, which for Bimosiamose is approximately 3.7 hours after subcutaneous injection, directly impact dosing schedules and the design of in vivo experiments. Using a compound with a different pharmacokinetic profile, like the NSAID meloxicam with a ~20-hour half-life, would necessitate a completely different experimental protocol and could yield non-comparable results. Therefore, the specific balance of selectin inhibition and the established pharmacokinetic profile of Bimosiamose are crucial for study reproducibility and relevance.

Differentiated Pan-Selectin Inhibition Profile with High P-Selectin Affinity

Bimosiamose demonstrates a distinct inhibitory profile across the selectin family, with a notable preference for P-selectin. In competitive binding assays, Bimosiamose inhibited P-selectin with an IC50 of 20 μM, which is over 4-fold more potent than its inhibition of E-selectin (IC50 = 88 μM) and L-selectin (IC50 = 86 μM). This contrasts with the natural ligand Sialyl Lewis X (sLeX), which has a millimolar affinity for all selectins and shows a 10-fold lower affinity for P-selectin compared to E-selectin. This makes Bimosiamose a valuable tool for studies where potent P-selectin blockade is a primary objective.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound DataP-selectin: 20 μM; E-selectin: 88 μM; L-selectin: 86 μM
Comparator Or BaselineSialyl Lewis X (sLeX) Dissociation Constant (KD): P-selectin = 7.8 mM; E-selectin = 0.72 mM; L-selectin = 3.9 mM
Quantified DifferenceOver 4.3x more potent against P-selectin compared to E- or L-selectin; orders of magnitude more potent than the natural ligand sLeX.
ConditionsIn vitro competitive binding assays.

This specific activity profile allows for targeted disruption of P-selectin mediated pathways at concentrations that have less effect on E- and L-selectin, a critical factor for mechanistic studies.

Demonstrated In Vivo Efficacy: Significant Reduction of Neutrophil Infiltration in Ischemia-Reperfusion Models

The procurement of Bimosiamose is justified by its proven in vivo efficacy in clinically relevant models. In a rat model of liver ischemia-reperfusion injury, a single intravenous injection of Bimosiamose (25 mg/kg) administered 15 minutes before reperfusion resulted in a significant (81%) reduction in neutrophil migration into the liver tissue compared to controls. This intervention also led to a marked decrease in liver enzyme levels and a 70% overall survival rate, demonstrating a potent, protective anti-inflammatory effect in a complex in vivo system.

Evidence DimensionNeutrophil Migration Inhibition & Survival
Target Compound Data81% reduction in neutrophil migration; 70% overall survival
Comparator Or BaselineControl group (vehicle-treated)
Quantified Difference81% reduction vs. control
ConditionsSprague-Dawley rats, 25 mg/kg IV injection 15 min before reperfusion in a liver ischemia-reperfusion model.

This provides buyers with evidence of high biological activity and protective effects in a standard, resource-intensive in vivo model, justifying its selection for studies targeting acute inflammatory injury.

Favorable Pharmacokinetics for In Vivo Dosing: Defined Half-Life via Subcutaneous Administration

Bimosiamose exhibits pharmacokinetic properties suitable for designing and executing in vivo studies. Following a single subcutaneous injection of 300 mg in healthy human volunteers, Bimosiamose reached a maximum plasma concentration (Cmax) of 2.17 µg/mL with a terminal half-life (t1/2) of 3.7 hours. This defined and relatively short half-life allows for clear experimental windows and washout periods, which is a significant advantage over compounds with very long or poorly characterized clearance rates. The study also established that once-daily dosing could achieve constant pre-dose concentrations, providing a practical basis for chronic inflammation models.

Evidence DimensionTerminal Half-Life (t1/2)
Target Compound Data~3.7 hours
Comparator Or BaselineN/A (characterization data)
Quantified DifferenceN/A
ConditionsHealthy male volunteers, single 300 mg subcutaneous injection.

This pharmacokinetic data is critical for procurement decisions as it enables researchers to accurately plan dosing regimens, estimate exposure levels, and ensure reproducible results in animal studies.

In Vivo Models of Acute Inflammatory Injury (e.g., Ischemia-Reperfusion)

Bimosiamose is a strong candidate for studies investigating therapeutic interventions in acute inflammatory events. Its demonstrated ability to potently inhibit neutrophil migration and improve survival in a rat liver ischemia-reperfusion model makes it a reliable tool for researchers seeking to validate the role of selectin-mediated adhesion in similar models of organ injury.

Dermatological Inflammation Models (e.g., Psoriasis)

Given its efficacy in reducing lymphocyte infiltration and epidermal thickness in preclinical and clinical psoriasis studies, Bimosiamose is well-suited for investigations into cutaneous inflammatory diseases. Its proven activity supports its use as a benchmark compound or primary investigational agent in xenogeneic transplant models of psoriasis or other skin inflammation paradigms where leukocyte recruitment is a key pathological driver.

Airway Inflammation and Asthma Research Models

The compound has been shown to attenuate late asthmatic reactions in a human allergen challenge model and reduce inflammatory markers in ozone-induced airway inflammation. This evidence makes Bimosiamose a justified choice for researchers investigating the role of selectins in asthma, COPD, and other respiratory inflammation models, particularly where attenuation of neutrophil and eosinophil influx is the therapeutic goal.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

862.34118563 Da

Monoisotopic Mass

862.34118563 Da

Heavy Atom Count

62

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97B5KCW80W

Drug Indication

Investigated for use/treatment in asthma, psoriasis and psoriatic disorders, atopic dermatitis, inflammatory disorders (unspecified), and chronic obstructive pulmonary disease (COPD).

Other CAS

187269-40-5

Wikipedia

Bimosiamose

Dates

Last modified: 04-14-2024
1: Gross NJ. The COPD pipeline XXII. COPD. 2013 Jun;10(3):390-2. doi: 10.3109/15412555.2013.795422. PubMed PMID: 23713599.
2: Watz H, Bock D, Meyer M, Schierhorn K, Vollhardt K, Woischwill C, Pedersen F, Kirsten A, Beeh KM, Meyer-Sabellek W, Magnussen H, Beier J. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD. Pulm Pharmacol Ther. 2013 Apr;26(2):265-70. doi: 10.1016/j.pupt.2012.12.003. PubMed PMID: 23257347.
3: Armstrong PC, Hu H, Rivera J, Rigby S, Chen YC, Howden BP, Gardiner E, Peter K. Staphylococcal superantigen-like protein 5 induces thrombotic and bleeding complications in vivo: inhibition by an anti-SSL5 antibody and the glycan Bimosiamose. J Thromb Haemost. 2012 Dec;10(12):2607-9. doi: 10.1111/jth.12022. PubMed PMID: 23039170.
4: Kirsten A, Watz H, Kretschmar G, Pedersen F, Bock D, Meyer-Sabellek W, Magnussen H. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial. Pulm Pharmacol Ther. 2011 Oct;24(5):555-8. doi: 10.1016/j.pupt.2011.04.029. PubMed PMID: 21514398.
5: Paschos KA, Canovas D, Bird NC. The engagement of selectins and their ligands in colorectal cancer liver metastases. J Cell Mol Med. 2010 Jan;14(1-2):165-74. doi: 10.1111/j.1582-4934.2009.00852.x. Review. PubMed PMID: 19627399; PubMed Central PMCID: PMC3837616.
6: Anaya-Prado R, Pérez-Gomez N, Toledo-Pereyra LH, Walsh J, Jordan J, Ward PA. Small molecule selectin inhibitor in global cerebral ischemia and controlled hemorrhagic shock. J Trauma. 2008 Sep;65(3):678-84. doi: 10.1097/TA.0b013e3181843f3a. PubMed PMID: 18784584.
7: Mayr FB, Firbas C, Leitner JM, Spiel AO, Reiter RA, Beyer D, Meyer M, Wolff G, Jilma B. Effects of the pan-selectin antagonist bimosiamose (TBC1269) in experimental human endotoxemia. Shock. 2008 Apr;29(4):475-82. PubMed PMID: 18598003.
8: Woodside DG, Vanderslice P. Cell adhesion antagonists: therapeutic potential in asthma and chronic obstructive pulmonary disease. BioDrugs. 2008;22(2):85-100. Review. PubMed PMID: 18345706.
9: Meyer M, Beyer D, Vollhardt K, Woischwill C, Jilma B, Wolff G. The pharmacokinetics of subcutaneously injected Bimosiamose disodium in healthy male volunteers. Biopharm Drug Dispos. 2007 Dec;28(9):475-84. PubMed PMID: 17876866.
10: Kranich R, Busemann AS, Bock D, Schroeter-Maas S, Beyer D, Heinemann B, Meyer M, Schierhorn K, Zahlten R, Wolff G, Aydt EM. Rational design of novel, potent small molecule pan-selectin antagonists. J Med Chem. 2007 Mar 22;50(6):1101-15. PubMed PMID: 17302397.
11: López-Neblina F, Toledo-Pereyra LH. Anti-ischemic effect of selectin blocker through modulation of tumor necrosis factor-alpha and interleukin-10. J Surg Res. 2007 Apr;138(2):275-83. PubMed PMID: 17254609.
12: Meyer M, Beeh KM, Beier J, Beyer D, Aydt E, Zahlten R, Jilma B, Wolff G. Tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males. Br J Clin Pharmacol. 2007 Apr;63(4):451-8. PubMed PMID: 17067318; PubMed Central PMCID: PMC2203253.
13: Jayle C, Milinkevitch S, Favreau F, Doucet C, Richer JP, Deretz S, Mauco G, Rabb H, Hauet T. Protective role of selectin ligand inhibition in a large animal model of kidney ischemia-reperfusion injury. Kidney Int. 2006 May;69(10):1749-55. PubMed PMID: 16625150.
14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Jan-Feb;28(1):31-63. PubMed PMID: 16541195.
15: Friedrich M, Bock D, Philipp S, Ludwig N, Sabat R, Wolk K, Schroeter-Maas S, Aydt E, Kang S, Dam TN, Zahlten R, Sterry W, Wolff G. Pan-selectin antagonism improves psoriasis manifestation in mice and man. Arch Dermatol Res. 2006 Feb;297(8):345-51. PubMed PMID: 16362415.
16: Meyer M, Jilma B, Zahlten R, Wolff G. Physiochemical properties, safety and pharmacokinetics of bimosiamose disodium after intravenous administration. Int J Clin Pharmacol Ther. 2005 Oct;43(10):463-71. PubMed PMID: 16240703.
17: Beeh KM, Beier J, Meyer M, Buhl R, Zahlten R, Wolff G. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial. Pulm Pharmacol Ther. 2006;19(4):233-41. PubMed PMID: 16140027.
18: Beauharnois ME, Lindquist KC, Marathe D, Vanderslice P, Xia J, Matta KL, Neelamegham S. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. Biochemistry. 2005 Jul 12;44(27):9507-19. PubMed PMID: 15996105.
19: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459.
20: Romano SJ. Selectin antagonists : therapeutic potential in asthma and COPD. Treat Respir Med. 2005;4(2):85-94. Review. PubMed PMID: 15813660.

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